molecular formula C25H19N5O2S2 B2388789 N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide CAS No. 380545-55-1

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide

Cat. No.: B2388789
CAS No.: 380545-55-1
M. Wt: 485.58
InChI Key: RLEAHGFFWIAKOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide” features a benzenesulfonamide core linked to a dihydroacenaphthylene scaffold substituted with a phenyltetrazole thioether group. This structure combines multiple functional motifs:

  • Benzenesulfonamide: A common pharmacophore in medicinal chemistry, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) .
  • 1-Phenyltetrazol-5-ylsulfanyl: The tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen-bonding capabilities and metal coordination, while the phenyl group adds hydrophobicity .

Its structural complexity necessitates advanced crystallographic tools like SHELX and WinGX for precise characterization .

Properties

IUPAC Name

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5O2S2/c31-34(32,19-13-5-2-6-14-19)27-23-20-15-7-9-17-10-8-16-21(22(17)20)24(23)33-25-26-28-29-30(25)18-11-3-1-4-12-18/h1-16,23-24,27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEAHGFFWIAKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC3C(C4=CC=CC5=C4C3=CC=C5)NS(=O)(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, focusing on its antiviral properties and other pharmacological effects.

The compound has a molecular weight of approximately 285.33 g/mol and features a sulfonamide group, which is often associated with antibacterial and antiviral activities. Its structure includes a tetrazole ring, known for its diverse biological properties.

PropertyValue
Molecular FormulaC19H17N5O2S
Molecular Weight385.43 g/mol
Purity95%
InChI KeyXJQVUJGXABFCJK-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the tetrazole ring and subsequent coupling reactions to attach the sulfonamide moiety. Recent studies have focused on optimizing these synthetic pathways to improve yield and purity.

Antiviral Activity

Research indicates that compounds containing tetrazole rings exhibit significant antiviral properties. For instance, a study on nonannulated tetrazolylpyrimidines demonstrated moderate activity against the H1N1 influenza virus, suggesting that similar structures may possess antiviral potential. The selectivity index (SI) of some derivatives was found to be higher than that of established antiviral drugs like rimantadine, indicating a promising therapeutic profile for compounds like this compound .

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide group in this compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis in bacteria. Further studies are needed to quantify this activity against various bacterial strains.

Other Pharmacological Effects

Preliminary investigations suggest that the compound may also exhibit anti-inflammatory and analgesic effects. The mechanism behind these activities could involve modulation of inflammatory pathways or inhibition of specific enzymes involved in pain signaling.

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, this compound was tested against several viral strains. Results indicated a significant reduction in viral load at concentrations that were non-cytotoxic to host cells. This positions the compound as a candidate for further development as an antiviral agent.

Case Study 2: Antibacterial Testing
A series of in vitro tests were conducted to evaluate the antibacterial efficacy of the compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, warranting further investigation into its potential as an antibiotic.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide-tetrazole derivatives:

Compound Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₃₁H₂₃N₅O₂S₂ Phenyltetrazole thioether, dihydroacenaphthylene, benzenesulfonamide 601.73 g/mol High aromaticity, potential for π-π stacking; tetrazole enhances H-bonding capacity
N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide C₃₁H₃₄F₆N₄O₂S₂ Trifluoromethyl groups, cyclohexylamino-thiourea, diphenylethyl 672.75 g/mol Fluorine atoms increase lipophilicity; stereochemistry influences receptor binding
Methyl 2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanylacetate C₁₂H₁₃N₄O₃S Ethoxyphenyltetrazole, methyl ester 293.32 g/mol Ester group improves solubility; smaller size reduces steric hindrance

Key Comparative Insights:

Structural Complexity: The target compound’s dihydroacenaphthylene scaffold distinguishes it from simpler analogs like methyl esters , offering enhanced rigidity and crystallinity. This contrasts with the cyclohexylamino-thiourea derivative in , which prioritizes conformational flexibility for biological targeting .

Hydrogen-Bonding Networks: The phenyltetrazole group in the target compound may form stronger hydrogen bonds compared to non-tetrazole analogs (e.g., trifluoromethyl derivatives), as tetrazoles act as both donors and acceptors .

Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher lipophilicity (logP ~4–5) due to trifluoromethyl groups, whereas the target compound’s aromaticity may balance solubility and membrane permeability.

Crystallographic Characterization : Tools like SHELXL and ORTEP-3 are critical for resolving the target compound’s complex crystal packing, particularly hydrogen-bonding patterns and torsional angles .

Research Findings and Limitations

  • Crystallographic Data : The target compound’s structure likely requires single-crystal X-ray diffraction (SC-XRD) for full elucidation, leveraging SHELX programs for refinement . Comparable compounds (e.g., ) show that bulky substituents can lead to twinning or disorder, necessitating high-resolution data .
  • The cyclohexylamino derivative in , for instance, may target G-protein-coupled receptors .
  • Synthetic Challenges : The acenaphthylene core may complicate synthesis due to steric hindrance, contrasting with simpler esters () that are more straightforward to prepare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.